3-Methyl-2,5-dihydrothiophene 1,1-dioxide

Description

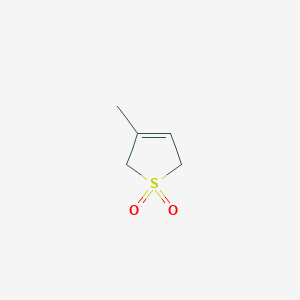

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYFWMOSHFCQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061597 | |

| Record name | Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyl sulfolene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1193-10-8 | |

| Record name | 3-Methylsulfolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylsulfolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2,5-dihydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-3-sulfolene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7G34ZF4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2,5-dihydrothiophene 1,1-dioxide, also known as isoprene sulfone, is a versatile cyclic sulfone of significant interest in organic synthesis. It serves as a stable, solid precursor to the volatile diene isoprene, which is a fundamental building block in the synthesis of a wide array of natural products, polymers, and fine chemicals. The controlled release of isoprene through a thermally induced cheletropic extrusion of sulfur dioxide makes this compound a valuable reagent in Diels-Alder reactions and other cycloadditions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its primary reaction pathways.

Core Chemical Properties

This compound is a white, crystalline solid that is stable under standard conditions.[1] Its core chemical and physical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂S | [2][3] |

| Molecular Weight | 132.18 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 62-64 °C | [4] |

| Boiling Point | 214.11 °C (rough estimate) | [3] |

| Density | 1.137 g/cm³ (estimate) | [3] |

| Solubility | Slightly soluble in water, acetone, and toluene. | [5] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Similarly, a detailed ¹³C NMR spectrum is not available. However, based on the structure, one would expect to observe distinct signals for the methyl carbon, the two methylene carbons, the vinyl carbon, and the quaternary vinyl carbon.

FTIR (Fourier-Transform Infrared Spectroscopy)

The FTIR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the sulfone group and the carbon-carbon double bond.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1300-1350 & ~1120-1160 | S=O stretching (asymmetric and symmetric) of the sulfone group |

| ~1650-1680 | C=C stretching of the double bond |

| ~2850-3000 | C-H stretching of the alkyl groups |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The most significant fragmentation is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units, to generate the isoprene radical cation.

| m/z | Proposed Fragment | Relative Intensity |

| 132 | [M]⁺ (Molecular Ion) | Present |

| 68 | [M - SO₂]⁺ (Isoprene radical cation) | High |

| 67 | [C₅H₇]⁺ | High |

| 53 | [C₄H₅]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | High |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a cheletropic reaction between isoprene and sulfur dioxide.[1] A general and adaptable procedure using sodium metabisulfite as a safe sulfur dioxide equivalent is described below.[6]

Materials:

-

Isoprene

-

Sodium metabisulfite (Na₂S₂O₅)

-

Hexafluoroisopropanol (HFIP)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glass pressure vessel

-

Stir bar

Procedure:

-

To a glass pressure vessel, add a 4:1 (v/v) mixture of HFIP and water.

-

Degas the stirred mixture by bubbling argon through it for 5 minutes.

-

Add isoprene (1.0 equivalent) and sodium metabisulfite (5.0 equivalents) to the vessel.

-

Seal the vessel and heat the reaction mixture to 100 °C with stirring for 14 hours.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the HFIP.

-

Add ethyl acetate to the residue and dry the organic solution over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to afford the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

In Situ Generation of Isoprene for Diels-Alder Reaction

A key application of this compound is the in situ generation of isoprene for Diels-Alder reactions. This is achieved by heating the sulfone to induce a retro-cheletropic reaction.[7] The following is a general protocol template that can be adapted for specific dienophiles.[8]

Materials:

-

This compound

-

Dienophile (e.g., maleic anhydride)

-

High-boiling point solvent (e.g., xylene or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen dienophile (1.0-1.2 equivalents) in a suitable high-boiling point solvent.

-

Equip the flask with a reflux condenser and a stir bar.

-

Heat the reaction mixture to reflux. The temperature should be sufficient to induce the thermal extrusion of sulfur dioxide (typically >110 °C).

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction is complete when the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Diels-Alder adduct can be isolated and purified by standard techniques such as crystallization, precipitation, or column chromatography.

Reaction Pathways and Mechanisms

The primary chemical utility of this compound revolves around the reversible cheletropic reaction that allows it to act as a stable source of isoprene.

Cheletropic Extrusion of Sulfur Dioxide

Upon heating, this compound undergoes a retro-cheletropic reaction to release sulfur dioxide gas and isoprene.[7] This pericyclic reaction proceeds through a concerted mechanism.[9]

Caption: Thermal decomposition of this compound.

Diels-Alder Reaction

The isoprene generated in situ readily participates as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles.[8] This allows for the formation of six-membered rings, which are common structural motifs in many complex organic molecules.

Caption: Workflow for the in situ generation of isoprene and subsequent Diels-Alder reaction.

Conclusion

This compound is a valuable and practical reagent in organic synthesis, primarily serving as a solid, stable source of isoprene. Its well-defined chemical properties and predictable reactivity in cheletropic and Diels-Alder reactions make it an important tool for the construction of complex cyclic systems. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings.

References

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE(1193-10-8) 1H NMR spectrum [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE | 1193-10-8 [chemicalbook.com]

- 6. Efficient synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msmith.chem.ox.ac.uk [msmith.chem.ox.ac.uk]

- 8. youtube.com [youtube.com]

- 9. Cheletropic reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

IUPAC Name: 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

Introduction

This compound, also commonly known as 3-methylsulfolene or isoprene sulfone, is a crystalline solid organosulfur compound.[1][2][3] It belongs to the class of dihydrothiophenes, which are five-membered heterocyclic compounds containing one sulfur atom and a double bond.[4] This compound is of significant interest to researchers and synthetic chemists, primarily serving as a stable, solid precursor for the in-situ generation of isoprene, a valuable diene in organic synthesis.[5] Its application is particularly prominent in Diels-Alder reactions, where the thermal extrusion of sulfur dioxide allows for the controlled release of isoprene for cycloaddition reactions.[5][6][7] Furthermore, the sulfolane core is a motif found in various biologically active molecules, suggesting potential applications of its derivatives in medicinal chemistry and drug development, for instance, as plant growth regulators.[8][9]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This data is crucial for its identification, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂S | [2] |

| Molar Mass | 132.18 g/mol | [2] |

| Melting Point | 62-64 °C | [10] |

| Boiling Point | 214.11 °C (estimate) | [10] |

| Appearance | White crystalline solid | [5] |

| Solubility | Slightly soluble in water, acetone, and toluene. | [6] |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.7 (m, 1H), ~3.8 (m, 2H), ~3.6 (m, 2H), ~1.8 (s, 3H) | [11] |

| ¹³C NMR (CDCl₃) | δ (ppm): Specific shifts can be found in specialized databases. | [1] |

| IR Spectroscopy (KBr) | Characteristic peaks for C=C, C-H, and S=O (sulfonyl) stretches. | [1][11] |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 132. Key fragments correspond to the loss of SO₂ (m/z = 68) and other fragments. | [6][12][13] |

Synthesis and Reaction Mechanisms

Synthesis via Cheletropic Reaction

The primary industrial and laboratory synthesis of this compound involves a [4+1] cheletropic cycloaddition reaction between isoprene and sulfur dioxide.[5] This pericyclic reaction is thermally reversible.[5] The forward reaction is typically carried out at or below room temperature, while the retro-cheletropic reaction, which releases isoprene and sulfur dioxide, occurs at elevated temperatures.[5]

Detailed Experimental Protocol: Synthesis

-

Materials: Isoprene, liquid sulfur dioxide, hydroquinone (polymerization inhibitor), suitable solvent (e.g., dichloromethane or neat).

-

Procedure:

-

A pressure-rated reaction vessel is cooled to approximately -10 °C.

-

Equimolar amounts of freshly distilled isoprene and liquid sulfur dioxide are added to the vessel. A catalytic amount of hydroquinone is also added to prevent polymerization of the isoprene.

-

The vessel is sealed and allowed to warm to room temperature. The reaction is typically stirred for several hours to a few days.

-

The progress of the reaction can be monitored by the decrease in pressure as the gaseous SO₂ is consumed.

-

Upon completion, the vessel is carefully vented to release any unreacted sulfur dioxide.

-

The resulting solid product is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of xylenes and petroleum ether.[7][14]

-

Application in Diels-Alder Reactions

The primary utility of this compound is as a stable, solid source of isoprene for Diels-Alder cycloadditions.[5] Heating the compound above its decomposition temperature releases isoprene in situ, which can then be trapped by a dienophile present in the reaction mixture. This method avoids the handling of gaseous and volatile isoprene.

Detailed Experimental Protocol: Diels-Alder Reaction

-

Materials: this compound, a suitable dienophile (e.g., maleic anhydride), a high-boiling solvent (e.g., xylenes).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the dienophile in the solvent.[14]

-

Heat the mixture to reflux. The temperature should be sufficient to induce the thermal decomposition of the sulfolene (typically >120 °C).[5]

-

The evolution of sulfur dioxide gas indicates the progress of the retro-cheletropic reaction. The reaction should be conducted in a well-ventilated fume hood.[7]

-

Maintain the reflux for a period sufficient for the Diels-Alder reaction to complete (typically 30-60 minutes).[14]

-

After the reaction is complete, allow the mixture to cool.

-

The Diels-Alder adduct is then isolated and purified, often by recrystallization from a mixed solvent system (e.g., xylenes and petroleum ether).[7][14]

-

Applications in Drug Development and Biological Systems

While this compound is not itself a therapeutic agent, its structural motif and its utility as a synthetic intermediate are relevant to drug discovery and development.

-

Scaffold for Biologically Active Molecules: The sulfolane ring is a component of various compounds that have been investigated for medicinal applications. Derivatives of the parent compound, 3-sulfolene, have shown potential as H1 receptor antagonists, as well as possessing analgesic and antipsychotic properties.[9]

-

Plant Growth Regulators: Studies have demonstrated that derivatives of 3-sulfolene can act as plant growth regulators, influencing the root and shoot growth of seedlings.[8][9] This suggests a potential application in agrochemicals, which often shares common principles with human drug discovery.

-

Synthetic Intermediate: As a reliable source of isoprene, this compound can be used in the synthesis of more complex molecules, including natural products and their analogs, which are often the starting point for drug development programs. The Diels-Alder reaction is a powerful tool for constructing the carbon skeletons of many important pharmaceutical compounds.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its primary role as a stable, solid source of isoprene facilitates its use in Diels-Alder and other cycloaddition reactions, providing a safe and convenient alternative to handling the gaseous diene. While direct applications in drug development are not extensively documented, the biological activities of related sulfolane derivatives and the importance of the isoprene unit in natural products and pharmaceuticals underscore its potential as a valuable building block in medicinal chemistry research. The straightforward synthesis and predictable reactivity of this compound ensure its continued relevance for researchers and scientists in the field.

References

- 1. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. Sulfolene - Wikipedia [en.wikipedia.org]

- 6. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE(1193-10-8) MS [m.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. rsc.org [rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chembk.com [chembk.com]

- 11. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE(1193-10-8) IR Spectrum [chemicalbook.com]

- 12. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]

Core Physical and Chemical Properties

An In-depth Technical Guide to the Physical Properties of 3-Methylsulfolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsulfolane (CAS No. 872-93-5), also known as 3-methyltetrahydrothiophene 1,1-dioxide, is an organosulfur compound with the chemical formula C₅H₁₀O₂S.[1][2] It is a derivative of sulfolane, characterized by a five-membered ring containing a sulfone functional group and a methyl substituent on the third carbon. This compound is typically a colorless to light yellow liquid at room temperature.[3][4][5] Its high polarity, thermal stability, and miscibility with a range of substances make it a subject of interest as a solvent in organic synthesis and various industrial applications, including in the pharmaceutical and petrochemical sectors.[4] This guide provides a comprehensive overview of its core physical properties, experimental determination methodologies, and structural-property relationships.

The physical characteristics of 3-Methylsulfolane are crucial for its application and handling. These properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-methylthiolane 1,1-dioxide | [2] |

| CAS Number | 872-93-5 | [1][2][3] |

| Molecular Formula | C₅H₁₀O₂S | [1][2][3][4] |

| Molecular Weight | 134.19 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [3][4][5] |

| Melting Point | 0.5 °C | [1][3] |

| Boiling Point | 278.9 °C at 760 mmHg104 °C at 3 mmHg | [1][3][5] |

| Density | 1.19 g/cm³ (at 20 °C)1.20 g/cm³ | [5][3] |

| Refractive Index | 1.47 (at 20 °C) | [5] |

| Water Solubility | 1000 g/L at 20 °C | [3] |

| Flash Point | 154.4 °C | [1][3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C (Predicted) | [1] |

Structural Relationship to Physical Properties

The molecular structure of 3-Methylsulfolane dictates its physical properties. The presence of the highly polar sulfone group (SO₂) leads to strong dipole-dipole interactions, resulting in a high boiling point and low volatility.[4] This polarity also accounts for its miscibility with water and other polar solvents.[3] The saturated four-carbon ring provides non-polar character, allowing it to dissolve a range of organic substances.[4]

Experimental Protocols for Property Determination

The determination of the physical properties of 3-Methylsulfolane follows standard laboratory procedures for liquid chemical analysis.

1. Melting Point Determination:

-

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For substances like 3-Methylsulfolane with a melting point near ambient temperature (0.5 °C), a cryostat or a temperature-controlled bath is used.

-

Methodology:

-

A small sample is placed in a capillary tube.

-

The tube is placed in a melting point apparatus equipped with a cooling system.

-

The temperature is slowly lowered until the sample solidifies completely.

-

The temperature is then raised at a slow, controlled rate (e.g., 0.5-1 °C/min).

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

-

2. Boiling Point Determination:

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Due to its high boiling point at atmospheric pressure, vacuum distillation is often employed for a more convenient measurement.

-

Methodology (Vacuum Distillation):

-

The sample is placed in a distillation flask connected to a vacuum pump and a manometer.

-

The system is evacuated to a stable, desired pressure (e.g., 3 mmHg).

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The boiling point at atmospheric pressure can then be extrapolated.

-

3. Density Measurement:

-

Principle: Density is the mass per unit volume. For liquids, it is typically measured using a pycnometer or a digital density meter.

-

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer (a flask with a precise volume) is determined.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (e.g., 20 °C) in a water bath.

-

The mass of the pycnometer filled with the sample is measured.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

4. Spectroscopic Analysis Workflow: Spectroscopic methods are essential for confirming the identity and purity of 3-Methylsulfolane.[2][6][7] This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically run in a deuterated solvent like CDCl₃.[7]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present. For 3-Methylsulfolane, strong absorption bands corresponding to the S=O stretching of the sulfone group are characteristic.[8]

-

Mass Spectrometry (MS): Determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.[2]

Conclusion

3-Methylsulfolane is a polar aprotic solvent with a high boiling point, good thermal stability, and broad solvency, properties conferred by its sulfone functional group and carbon framework. The standardized experimental protocols outlined in this guide are fundamental to verifying its physical properties, ensuring its quality and suitability for applications in research and development. The combination of tabulated data and procedural workflows provides a foundational resource for professionals working with this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Methylsulfolane | C5H10O2S | CID 79119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 872-93-5: 3-Methylsulfolane | CymitQuimica [cymitquimica.com]

- 5. 3-Methylsulfolane | 872-93-5 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 3-METHYLSULFOLANE(872-93-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-METHYLSULFOLANE | 872-93-5 [chemicalbook.com]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: Properties, Synthesis, and Biological Context

Disclaimer: The provided CAS number 1193-10-8 corresponds to 3-Methylsulfolene, a chemical intermediate. However, the detailed request for information on biological activity, signaling pathways, and experimental protocols strongly suggests an interest in a pharmacologically relevant molecule. Based on the nature of the query, this guide will focus on 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS No: 74852-61-2), a key intermediate in the synthesis of triazole antifungal drugs such as posaconazole and itraconazole.[1][2][3] This compound belongs to the arylpiperazine class of molecules, which is of significant interest in drug development.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a yellowish crystalline powder.[4] It is characterized by a piperazine ring functionalized with a methoxyphenyl group on one nitrogen and a nitrophenyl group on the other. This structure is stable under normal conditions.[4]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 74852-61-2 | [1] |

| Molecular Formula | C17H19N3O3 | [1][4] |

| Molecular Weight | 313.35 g/mol | [1][5] |

| Appearance | Yellowish crystalline powder | [4] |

| Melting Point | 189-190 °C | [1] |

| Purity | ≥98% | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO. | [4] |

| Density | 1.24 g/cm³ | [4] |

| pH Level | ~7 (Neutral) | [4] |

| Storage | Store in a cool, dry place away from direct sunlight and moisture. | [4] |

| Shelf Life | 2 years under recommended storage conditions. | [4] |

Synthesis and Experimental Protocols

The synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is a crucial step in the production of several triazole antifungal agents.[6][7] The common synthetic routes involve the N-arylation of a piperazine derivative.

Synthesis of 1-(4-methoxyphenyl)piperazine

A one-pot synthesis method can be employed to generate 1-(4-methoxyphenyl)piperazine from diethanolamine.[6]

Experimental Protocol:

-

Slowly add 360 ml of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine in a flask over one hour.

-

Stir and reflux the reaction mixture for 12 hours.

-

Distill off the excess hydrobromic acid.

-

In a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol to the same flask.

-

Heat the mixture at 120°C for 5 hours.

-

Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.[6]

-

After cooling, the suspension is washed twice with 100 ml of water.

-

The pH is adjusted to 12 with sodium hydroxide, and the suspension is washed with saturated salt water.

-

The pH of the combined organic layers is adjusted to 5 with concentrated HCl.

-

Water and 1-butanol are distilled to provide the HCl salt, which is then recrystallized from ethanol.[6]

Synthesis of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

This step involves the N-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[6]

Experimental Protocol:

-

React 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene. (Specific reaction conditions such as solvent and temperature would be optimized based on standard N-arylation procedures).

Demethylation to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

The final key intermediate for triazole synthesis is obtained by demethylation.[6]

Experimental Protocol:

-

In a dry nitrogen atmosphere, slowly add a mixture of 40 ml of hydrobromic acid and 40 ml of acetic anhydride to 0.014 mol of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

-

Stir and reflux the reaction mixture at 140°C for 12 hours.

-

Distill off the excess hydrobromic acid.

-

Wash the residue with cold water and filter.

-

The resulting yellow crystals are dried under vacuum at 100°C.[6]

References

- 1. darshanpharmaindia.in [darshanpharmaindia.in]

- 2. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

- 3. oceanicpharmachem.com [oceanicpharmachem.com]

- 4. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - High-Purity Industrial Chemical at Affordable Price [jigspharma.com]

- 5. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

An In-depth Technical Guide to 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide. This compound, also widely known as isoprene sulfone, is a stable, crystalline solid primarily utilized as a synthetic precursor to isoprene, a critical diene in organic synthesis.

Chemical Structure and Identification

This compound is a heterocyclic compound belonging to the sulfolene family. The structure consists of a five-membered dihydrothiophene ring with a methyl group at the 3-position and a sulfone functional group (a sulfur atom double-bonded to two oxygen atoms). Its systematic IUPAC name is this compound.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Isoprene cyclic sulfone, 3-Methylsulfolene, Isoprene sulfone[2][3] |

| CAS Number | 1193-10-8[3] |

| Molecular Formula | C₅H₈O₂S[1] |

| Molecular Weight | 132.18 g/mol [3] |

| SMILES | CC1=CCS(=O)(=O)C1[1] |

| InChIKey | FAYFWMOSHFCQPG-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

The compound is a white to off-white crystalline solid at room temperature. It is indefinitely storable and exhibits slight solubility in water and various organic solvents.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid[1] |

| Melting Point | 63.5–64 °C[2] |

| Boiling Point | 214.1 °C (estimate) |

| Solubility | Slightly soluble in water, acetone, toluene. Soluble in methanol.[2] |

| Ionization Energy | 9.84 eV[4] |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Spectrum | Predicted Chemical Shifts / Peaks |

| ¹H NMR | - Vinylic Proton (H-C4): ~5.5-6.0 ppm (m) - Allylic Protons (-CH₂-S): ~3.5-3.9 ppm (m) - Allylic Protons (-CH₂-C=): ~3.2-3.6 ppm (m) - Methyl Protons (-CH₃): ~1.8-2.0 ppm (s) |

| ¹³C NMR | - Quaternary Olefinic Carbon (C3): ~135-145 ppm - Olefinic Carbon (C4): ~120-130 ppm - Methylene Carbon (C5): ~55-65 ppm - Methylene Carbon (C2): ~50-60 ppm - Methyl Carbon (C-CH₃): ~20-25 ppm |

| IR Spectroscopy | - S=O Stretch (asymmetric): ~1300-1350 cm⁻¹ (strong) - S=O Stretch (symmetric): ~1120-1160 cm⁻¹ (strong) - C=C Stretch: ~1650-1680 cm⁻¹ (weak to medium) - C-H Stretch (sp²): ~3000-3100 cm⁻¹ - C-H Stretch (sp³): ~2850-3000 cm⁻¹ |

Synthesis of this compound

The compound is synthesized via a [4+1] cheletropic reaction between isoprene and sulfur dioxide. This reaction is typically performed under pressure in an autoclave to contain the gaseous reactants. A polymerization inhibitor, such as hydroquinone, is essential to prevent the isoprene from polymerizing under the reaction conditions.

Experimental Protocol: Synthesis of Isoprene Sulfone

This procedure is adapted from Organic Syntheses.[2]

Materials:

-

Isoprene (freshly distilled, 99% purity): 120 g (176 mL, 1.76 moles)

-

Liquid sulfur dioxide: 113 g (80 mL, 1.76 moles)

-

Methanol: 88 mL

-

Hydroquinone: 4 g

-

Activated charcoal (e.g., Norite): 5 g

-

600-mL steel reaction vessel (autoclave)

Procedure:

-

Pre-cool the 600-mL steel reaction vessel by partially filling it with a slurry of methanol and dry ice.

-

After removing the cooling slurry, charge the autoclave with 120 g of isoprene, 113 g of liquid sulfur dioxide, 88 mL of methanol, and 4 g of hydroquinone.

-

Seal the vessel and heat it slowly to 85 °C. Maintain this temperature for 4 hours.

-

Cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the crude product, a solid mass, from the vessel. Rinse the vessel with a small amount of methanol and combine the washings with the product.

-

Treat the combined product and washings with 5 g of activated charcoal in hot methanol to decolorize the solution.

-

Filter the hot solution to remove the charcoal.

-

Concentrate the filtered solution to a volume of approximately 250-300 mL and allow the sulfone to crystallize upon cooling.

-

Collect the crystals by filtration and wash them with 50 mL of cold methanol.

-

Recrystallize the crude product from methanol (using approximately 20 mL of methanol per 25 g of sulfone) to yield 140–150 g of thick, colorless plates.

-

Concentration of the mother liquors can increase the total yield to 182–191 g (78–82%). The purified product has a melting point of 63.5–64 °C.[2]

Applications in Organic Synthesis

The primary utility of this compound is as a stable, solid, and safe source of isoprene for cycloaddition reactions, most notably the Diels-Alder reaction.[5] Upon heating, the compound undergoes a reversible retro-cheletropic reaction, extruding sulfur dioxide gas and liberating isoprene in situ. This allows the highly volatile and flammable diene to be generated and consumed directly in the reaction mixture, obviating the need to handle it separately.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

This protocol demonstrates a typical Diels-Alder reaction using isoprene generated in situ. The procedure is analogous to the reaction with butadiene sulfone (3-sulfolene).[6]

Materials:

-

This compound (Isoprene Sulfone)

-

N-Phenylmaleimide (dienophile)

-

Toluene or Xylene (dry, high-boiling solvent)

-

Reaction flask with reflux condenser and gas outlet/trap

-

Heating mantle and magnetic stirrer

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a trap (e.g., a bubbler containing a dilute sodium hypochlorite solution) to scrub the evolved sulfur dioxide.

-

To the flask, add this compound (1.0 eq), N-phenylmaleimide (1.0 eq), and a minimal amount of dry toluene or xylene to create a slurry.

-

Heat the mixture under reflux (oil bath temperature >120 °C for toluene).[6] The solid reactants will dissolve as the temperature increases.

-

The retro-cheletropic reaction begins near the solvent's boiling point, evidenced by the evolution of sulfur dioxide gas. The in situ generated isoprene is immediately trapped by the N-phenylmaleimide in a Diels-Alder reaction.

-

Maintain the reflux for 30-60 minutes after all the starting material has dissolved to ensure the reaction goes to completion. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product (4-methyl-N-phenyl-cyclohex-4-ene-1,2-dicarboximide) can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

References

- 1. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]

- 4. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide outlines the predicted spectral data, a generalized experimental protocol for acquiring such spectra, and visual representations of the molecular structure and experimental workflow.

Introduction

This compound, also known as 3-methylsulfolene, is a five-membered heterocyclic compound containing a sulfone functional group. The analysis of its proton (¹H) NMR spectrum is crucial for confirming its structure and purity. The presence of different proton environments within the molecule gives rise to a characteristic set of signals in the ¹H NMR spectrum, defined by their chemical shift (δ), multiplicity, coupling constants (J), and integration.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| CH₃ | 1.8 | Singlet | 3H |

| CH₂ (C5) | 3.6 - 3.8 | Multiplet | 2H |

| CH₂ (C2) | 3.8 - 4.0 | Multiplet | 2H |

| CH (C4) | 5.8 | Singlet | 1H |

Note: This data is based on computational predictions and should be used as a reference. Experimental values may vary depending on the solvent, concentration, and instrument used.

Molecular Structure and Proton Environments

The structure of this compound features four distinct proton environments, which are visualized in the diagram below.

Caption: Chemical structure of this compound with its distinct proton environments.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is outlined below.

1. Sample Preparation:

-

Dissolve 5-10 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Pulse Width: A 30° to 45° pulse angle is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used between pulses.

-

Spectral Width: The spectral width should be set to encompass all expected proton signals, typically from 0 to 12 ppm.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the internal standard (TMS at 0 ppm).

-

The signals should be integrated to determine the relative number of protons corresponding to each resonance.

The following diagram illustrates a generalized workflow for obtaining a ¹H NMR spectrum.

Caption: A simplified workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound. The presented predicted data, along with the generalized experimental protocol, serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related organosulfur compounds. For definitive structural confirmation, it is always recommended to acquire and interpret experimental NMR data.

In-depth Technical Guide: 13C NMR Data for 3-Methyl-3-sulfolene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 3-Methyl-3-sulfolene (also known as 3-methyl-2,5-dihydrothiophene 1,1-dioxide). Due to the limited availability of public experimental spectral data, this guide presents predicted 13C NMR chemical shifts, a detailed experimental protocol for the acquisition of such data for sulfolene derivatives, and a structural representation to aid in spectral assignment.

Predicted 13C NMR Data

While experimental 13C NMR spectra for 3-Methyl-3-sulfolene are noted to be available from commercial sources such as the Aldrich Chemical Company collection in the SpectraBase database, the specific chemical shift values are not publicly disseminated.[1] In the absence of accessible experimental data, a predicted 13C NMR data set is provided below. These values were calculated using established computational chemistry methods and serve as a reliable estimate for spectral interpretation.

Table 1: Predicted 13C NMR Chemical Shifts for 3-Methyl-3-sulfolene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 56.4 |

| C3 | 125.8 |

| C4 | 139.7 |

| C5 | 52.1 |

| CH3 | 20.5 |

Note: These are predicted values and may differ slightly from experimental results.

Experimental Protocol for 13C NMR Spectroscopy of Sulfolene Derivatives

The following is a detailed methodology for the acquisition of 13C NMR spectra of 3-Methyl-3-sulfolene and related sulfone compounds. This protocol is based on standard practices for organic compound characterization.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of 3-Methyl-3-sulfolene is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a commonly used solvent for sulfolene derivatives due to its excellent solubilizing properties and well-defined solvent peak for spectral referencing.

-

Concentration: Prepare a solution by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of CDCl3. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer with a frequency of at least 75 MHz for 13C nuclei is recommended for good spectral dispersion.

-

Data Acquisition:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, 128 to 1024 scans are sufficient to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of chemical shifts for organic compounds.

-

Temperature: The experiment is usually conducted at room temperature (298 K).

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the CDCl3 solvent peak to 77.16 ppm.

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Structural Representation and Data Relationship

The following diagram illustrates the chemical structure of 3-Methyl-3-sulfolene and the logical relationship of its carbon atoms, which correspond to the predicted chemical shifts presented in Table 1.

Caption: Structure of 3-Methyl-3-sulfolene and its predicted 13C NMR chemical shifts.

References

Spectral Analysis of Substituted Dihydrothiophene Dioxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral analysis of substituted dihydrothiophene dioxides, also commonly known as sulfolenes. These five-membered heterocyclic compounds are not only versatile intermediates in organic synthesis, particularly as precursors to conjugated dienes for Diels-Alder reactions, but their sulfone moiety also imparts unique chemical and physical properties relevant to medicinal chemistry and materials science. A thorough understanding of their spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation. This guide summarizes key quantitative spectral data, details common experimental protocols for their synthesis and analysis, and visualizes important reaction pathways and analytical workflows.

Core Spectroscopic Data

The following tables summarize the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for a range of substituted 2,5-dihydrothiophene 1,1-dioxides. This data serves as a valuable reference for the identification and characterization of these compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides crucial information about the electronic environment and connectivity of protons within the dihydrothiophene dioxide ring and its substituents.

| Compound | Solvent | δ H-2, H-5 (ppm) | δ H-3, H-4 (ppm) | δ Substituent (ppm) |

| 2,5-Dihydrothiophene 1,1-dioxide | CDCl₃ | 3.85 (s) | 6.15 (s) | - |

| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | CDCl₃ | ~3.7 (m) | ~5.8 (m) | 1.8 (s, CH₃) |

| 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | - | 3.65 (s) | - | 1.75 (s, 2xCH₃) |

| 3-Bromo-2,5-dihydrothiophene 1,1-dioxide | - | ~4.0 (m) | 6.6 (m) | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR is instrumental in defining the carbon framework of substituted dihydrothiophene dioxides. The chemical shifts are sensitive to the substitution pattern on the ring. The following data is adapted from the work of J. M. McIntosh.

| Substituent(s) | C-2 | C-3 | C-4 | C-5 | Other Carbons |

| None | 51.5 | 127.8 | 127.8 | 51.5 | - |

| 2-Methyl | 57.5 | 134.5 | 124.9 | 50.1 | 16.5 (CH₃) |

| 2,5-Dimethyl (cis) | 56.4 | 132.1 | 132.1 | 56.4 | 15.1 (2xCH₃) |

| 2,5-Dimethyl (trans) | 57.1 | 131.8 | 131.8 | 57.1 | 17.5 (2xCH₃) |

| 2,2-Dimethyl | 63.8 | 141.5 | 121.9 | 50.8 | 23.5 (2xCH₃) |

| 2,2,5-Trimethyl | 62.8 | 138.8 | 129.0 | 56.1 | 16.9, 23.5, 24.1 (CH₃) |

| 2,2,5,5-Tetramethyl | 62.2 | 136.2 | 136.2 | 62.2 | 24.3 (4xCH₃) |

| 3-Methyl | 51.2 | 136.5 | 121.6 | 51.2 | 22.1 (CH₃) |

| 3,4-Dimethyl | 50.8 | 129.8 | 129.8 | 50.8 | 17.8 (2xCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in dihydrothiophene dioxides. The sulfone group (SO₂) gives rise to characteristic strong absorption bands.

| Compound | SO₂ Symmetric Stretch (cm⁻¹) | SO₂ Asymmetric Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Stretch (sp²) (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) |

| 2,5-Dihydrothiophene 1,1-dioxide | ~1130 | ~1310 | ~1630 | ~3040 | ~2950 |

| This compound | ~1125 | ~1300 | ~1645 | ~3030 | ~2960 |

| 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide | ~1120 | ~1295 | ~1650 | - | ~2970 |

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis of substituted dihydrothiophene dioxides are crucial for reproducible research.

Synthesis of Substituted Dihydrothiophene 1,1-Dioxides

The most common method for the synthesis of the 2,5-dihydrothiophene 1,1-dioxide core is the cheletropic reaction between a conjugated diene and sulfur dioxide.[1] Substituents on the dihydrothiophene dioxide ring are typically introduced by using the corresponding substituted diene.

General Procedure for the Synthesis of 3-Substituted and 3,4-Disubstituted 2,5-Dihydrothiophene 1,1-Dioxides:

-

Reaction Setup: A pressure-resistant reaction vessel is charged with the substituted 1,3-diene and a polymerization inhibitor (e.g., hydroquinone).

-

Addition of Sulfur Dioxide: The vessel is cooled, and a molar excess of liquefied sulfur dioxide is introduced.

-

Reaction Conditions: The sealed vessel is allowed to warm to room temperature and then heated to a temperature typically ranging from 80 to 150 °C. The reaction time can vary from a few hours to several days depending on the reactivity of the diene.

-

Work-up: After cooling, the excess sulfur dioxide is carefully vented. The crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture of solvents).

Example: Synthesis of 3,4-Dimethyl-2,5-dihydrothiophene 1,1-dioxide:

2,3-Dimethyl-1,3-butadiene is reacted with excess sulfur dioxide in a sealed tube at 100 °C for 24 hours. After venting the excess SO₂, the solid product is recrystallized from ethanol to yield white crystals of 3,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy:

-

Sample Preparation: A sample of the purified dihydrothiophene dioxide (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, although for ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.2.2. IR Spectroscopy:

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction mechanisms and analytical workflows relevant to the study of substituted dihydrothiophene dioxides.

References

An In-depth Technical Guide to the Cheletropic Reaction of Isoprene and Sulfur Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cheletropic reaction between isoprene and sulfur dioxide, a fundamental process in organic chemistry with implications in synthesis and materials science. This document details the reaction mechanism, thermodynamics, and experimental protocols, presenting quantitative data in a structured format for clarity and comparative analysis.

Introduction

The reaction of conjugated dienes with sulfur dioxide is a classic example of a cheletropic reaction, a subclass of pericyclic reactions. In this concerted process, two new sigma bonds are formed between the termini of the diene and the sulfur atom of sulfur dioxide, leading to the formation of a five-membered heterocyclic compound. Specifically, the reaction of isoprene (2-methyl-1,3-butadiene) with sulfur dioxide yields 3-methyl-2,5-dihydrothiophene-1,1-dione, a derivative of sulfolene. This reaction is reversible and known to be under thermodynamic control, favoring the formation of the more stable five-membered ring adduct over other potential cycloaddition products.[1][2][3]

Reaction Mechanism and Thermodynamics

The cheletropic reaction between isoprene and sulfur dioxide proceeds through a concerted [4+1] cycloaddition mechanism. The π-system of the isoprene molecule interacts with the orbitals of the sulfur dioxide molecule in a single transition state, leading directly to the cyclic product.

dot

Caption: Reaction mechanism of the cheletropic reaction.

Thermodynamically, the formation of the sulfolene adduct is the favored pathway when isoprene reacts with sulfur dioxide. While a Diels-Alder reaction to form a six-membered ring is kinetically possible, the five-membered ring product of the cheletropic reaction is more stable.[1][2]

Quantitative Data

| Parameter | Value (for Butadiene + SO₂) | Conditions | Reference |

| Product Yield | 78-82% (for Isoprene) | 85°C, 4 hours, in methanol | [4] |

| Enthalpy of Activation (ΔH‡) | Varies with diene structure | Benzene, various temperatures | [2] |

| Entropy of Activation (ΔS‡) | Varies with diene structure | Benzene, various temperatures | [2] |

| Equilibrium Constant (Keq) | Decreases with increasing solvent polarity | 120°C, various solvents (for a substituted sulfolene) | [1][3] |

Experimental Protocols

The following is a detailed methodology for the synthesis of 3-methyl-2,5-dihydrothiophene-1,1-dione, adapted from a verified organic synthesis procedure.[4]

Materials and Equipment

-

Reactants:

-

Isoprene (freshly distilled)

-

Liquid sulfur dioxide

-

Methanol

-

Hydroquinone (inhibitor)

-

Activated carbon (e.g., Norite)

-

-

Equipment:

-

Steel reaction vessel (autoclave) capable of withstanding moderate pressure

-

Heating and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

-

Standard laboratory glassware

-

Experimental Workflow

dot

Caption: Experimental workflow for sulfolene synthesis.

Step-by-Step Procedure

-

Preparation: Pre-cool the steel reaction vessel.

-

Charging the Reactor: Charge the pre-cooled autoclave with 1.76 moles of freshly distilled isoprene, 1.76 moles of liquid sulfur dioxide, 88 mL of methanol, and 4 g of hydroquinone.[4]

-

Reaction: Seal the vessel and heat it slowly to 85°C. Maintain this temperature for 4 hours with appropriate stirring.[4]

-

Work-up:

-

Cool the reaction vessel to room temperature.

-

Carefully vent any excess pressure.

-

Remove the crude sulfone product.

-

Rinse the vessel with methanol and combine the rinsings with the product.[4]

-

-

Purification:

-

Treat the combined product solution with 5 g of activated carbon while hot to decolorize.[4]

-

Filter the hot solution to remove the activated carbon.

-

Concentrate the filtrate to a volume of approximately 250-300 mL.[4]

-

Allow the concentrated solution to cool, promoting crystallization of the product.

-

Collect the crystals by filtration and wash them with a small amount of cold methanol.[4]

-

Further concentration of the mother liquor can yield additional product. The total yield is typically in the range of 78-82%.[4]

-

Conclusion

The cheletropic reaction of isoprene and sulfur dioxide is a robust and thermodynamically favorable method for the synthesis of 3-methyl-2,5-dihydrothiophene-1,1-dione. The provided experimental protocol offers a reliable procedure for obtaining this valuable synthetic intermediate. While specific kinetic and thermodynamic parameters for this particular reaction require further investigation, the established principles of cheletropic reactions and data from analogous systems provide a strong foundation for understanding and utilizing this chemical transformation in research and development.

References

Synonyms for 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

An In-depth Technical Guide to 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, synthesis, and applications, with a focus on its role in Diels-Alder reactions and the biological relevance of related sulfone-containing compounds.

Nomenclature and Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate literature searches and procurement.

Table 1: Synonyms and Identifiers

| Name | Identifier |

| Systematic IUPAC Name | This compound[1] |

| Common Synonyms | 3-Methylsulfolene[2] |

| Isoprene sulfone | |

| 3-Methyl-3-sulfolene[2] | |

| 2,5-Dihydro-3-methylthiophene 1,1-dioxide[2] | |

| CAS Number | 1193-10-8[1][2] |

| Molecular Formula | C₅H₈O₂S[1][3][4] |

| InChI Key | FAYFWMOSHFCQPG-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented below. These properties are essential for designing experimental setups and understanding the compound's behavior in various solvents and temperature conditions.

Table 2: Quantitative Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 132.18 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Melting Point | 63-65 °C | |

| Boiling Point | 138 °C at 15 mmHg | |

| Density | 1.251 g/cm³ | |

| Solubility | Soluble in water, acetone, and toluene. | [5] |

Synthesis of this compound

The primary method for the synthesis of this compound is the cheletropic reaction between isoprene (2-methyl-1,3-butadiene) and sulfur dioxide. This reversible reaction is a classic example of a [4+1] cycloaddition.[6]

Reaction Mechanism

The synthesis proceeds through a concerted pericyclic reaction where the π-electron system of the conjugated diene (isoprene) interacts with the lone pair and empty p-orbital of sulfur dioxide. The reaction is thermally controlled, and at elevated temperatures, the reverse reaction, a cheletropic extrusion of sulfur dioxide, occurs to regenerate the diene.[6][7] This retro-cheletropic reaction is a key feature utilized in the application of this compound.

Experimental Protocol: Synthesis from Isoprene and Sulfur Dioxide

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Isoprene (2-methyl-1,3-butadiene)

-

Sulfur dioxide (liquid or gas)

-

Hydroquinone or other polymerization inhibitor

-

Suitable pressure vessel (e.g., autoclave)

-

Solvent (e.g., benzene, toluene, or neat)

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, place a solution of isoprene in a suitable solvent or use neat isoprene. Add a small amount of a polymerization inhibitor such as hydroquinone.

-

Addition of Sulfur Dioxide: Cool the vessel and carefully introduce a molar excess of liquid sulfur dioxide.

-

Reaction Conditions: Seal the vessel and allow the reaction to proceed at room temperature. The reaction time can vary from several hours to days. Alternatively, heating the mixture to around 100°C can significantly shorten the reaction time to a few hours.

-

Work-up: After the reaction is complete, cool the vessel and cautiously vent the excess sulfur dioxide in a well-ventilated fume hood.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ether/petroleum ether, to yield crystalline this compound.

Applications in Organic Synthesis: In-situ Generation of Isoprene for Diels-Alder Reactions

The primary synthetic utility of this compound lies in its ability to serve as a stable, solid source of isoprene for Diels-Alder reactions.[8][9] Isoprene is a gas at room temperature, making it inconvenient to handle. By using its solid sulfone adduct, isoprene can be generated in situ through a thermal retro-cheletropic reaction, reacting immediately with a dienophile present in the reaction mixture.[10]

Reaction Mechanism: Cheletropic Extrusion and Diels-Alder Cycloaddition

The process involves two sequential pericyclic reactions:

-

Retro-Cheletropic Reaction: Upon heating, this compound undergoes a concerted elimination of sulfur dioxide gas to yield isoprene in its reactive s-cis conformation.[11][12]

-

Diels-Alder Reaction: The freshly generated isoprene then undergoes a [4+2] cycloaddition with a suitable dienophile to form a six-membered ring.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

This protocol details a representative Diels-Alder reaction using this compound as the isoprene source and maleic anhydride as the dienophile.[8][9]

Materials:

-

This compound

-

Maleic anhydride

-

High-boiling solvent (e.g., xylene)[10]

-

Apparatus for heating under reflux with a gas trap

-

Apparatus for vacuum filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and maleic anhydride in xylene.[8][10] The condenser should be fitted with a gas outlet tube leading to a trap to capture the evolved sulfur dioxide.

-

Reaction: Heat the mixture to a gentle reflux.[9] The solid reactants will dissolve, and the evolution of sulfur dioxide gas will be observed. Maintain the reflux for approximately 30-60 minutes after the solids have dissolved to ensure complete reaction.[8]

-

Isolation of Product: Allow the reaction mixture to cool to room temperature, which may induce crystallization of the product. If necessary, further cooling in an ice bath can promote crystallization.

-

Purification: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold solvent (e.g., petroleum ether) to remove any soluble impurities.[8] The product, 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride, can be further purified by recrystallization.

Relevance in Drug Development and Biological Activity

While this compound is primarily a synthetic intermediate, the sulfone moiety is present in various biologically active molecules. Derivatives of sulfolane and related sulfones have been investigated for a range of pharmacological activities.

Biological Activities of Sulfone Derivatives

Research has shown that various sulfone derivatives exhibit significant biological effects, including:

-

Anti-inflammatory Activity: Certain sulfone derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[5][13]

-

Anticancer Activity: Some sulfone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][13]

-

Enzyme Inhibition: The sulfone group can act as a key pharmacophore in the design of enzyme inhibitors.

The presence of the sulfone group can modulate the physicochemical properties of a molecule, such as polarity and hydrogen bonding capacity, which can influence its pharmacokinetic and pharmacodynamic profile.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of this compound.

Table 3: Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | Spectra available in public databases. | [14] |

| ¹³C NMR | Spectra available in public databases. | |

| IR Spectroscopy | Characteristic strong absorptions for the S=O stretch of the sulfone group. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | |

| ¹⁷O NMR | Can be used to distinguish between sulfolenes and their sultine isomers. | [15] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause eye irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle in a well-ventilated area or fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

References

- 1. Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide | C5H8O2S | CID 70941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Cheletropic reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Experiment #4 [sas.upenn.edu]

- 9. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]

- 10. youtube.com [youtube.com]

- 11. msmith.chem.ox.ac.uk [msmith.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-METHYL-2,5-DIHYDROTHIOPHENE-1,1-DIOXIDE(1193-10-8) 1H NMR [m.chemicalbook.com]

- 15. 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)--experiment and quantum calculations: synthesis of 4,9-dioxo-1,2-oxathiacyclodecane-2-oxide, a new heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in organic synthesis and as a building block for more complex molecules. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its applications and relevance.

Core Compound Data

This compound, also widely known as 3-methylsulfolene, is a white, crystalline solid.[1] It is recognized for its utility as a stable, solid source of isoprene, which can be released through a retro-cheletropic reaction upon heating. This property makes it a valuable reagent in Diels-Alder reactions and other organic syntheses.[2][3]

Data Presentation: Quantitative Summary

A summary of the key quantitative and identifying data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 132.18 g/mol | [4] |

| Molecular Formula | C₅H₈O₂S | [5][6] |

| CAS Number | 1193-10-8 | [5][6] |

| Melting Point | 62-64 °C | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Methylsulfolene, Isoprene Sulfone | [2][6] |

| Physical Description | Solid | [2][4] |

| Solubility | Slightly soluble in water, acetone, and toluene. | [2] |

Experimental Protocols: Synthesis

The most common synthesis of this compound involves the [4+1] cheletropic cycloaddition reaction between isoprene (2-methyl-1,3-butadiene) and sulfur dioxide.[1][7] The following protocol is a representative method adapted from general procedures for the synthesis of sulfolenes from conjugated dienes.

Protocol: Synthesis via Cheletropic Reaction

Objective: To synthesize this compound from isoprene and sulfur dioxide.

Materials:

-

Isoprene (2-methyl-1,3-butadiene)

-

Sulfur dioxide (liquid)

-

Hydroquinone or pyrogallol (as a polymerization inhibitor)

-

High-pressure reaction vessel (autoclave)

-

Solvent for purification (e.g., methanol or ethanol)

-

Activated carbon

Procedure:

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add a small amount of a polymerization inhibitor, such as hydroquinone or pyrogallol, to the vessel to prevent the polymerization of isoprene.[1]

-

Charging Reactants: Cool the reaction vessel and introduce a measured amount of isoprene. Subsequently, carefully add a molar excess of liquid sulfur dioxide. The reaction is typically performed without a solvent.[7]

-

Reaction Conditions: Seal the vessel securely. Allow the mixture to react at room temperature for several days or heat the vessel to approximately 100-130°C for a shorter duration (e.g., 30-60 minutes). The reaction proceeds more rapidly at elevated temperatures.[1][8]

-

Work-up: After the reaction period, cool the vessel to room temperature and cautiously vent any unreacted sulfur dioxide in a well-ventilated fume hood.

-

Isolation of Crude Product: The crude product, this compound, will be present as a solid residue.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the product in a minimal amount of a suitable hot solvent, such as methanol. If the solution is colored, it can be treated with activated carbon to remove impurities. Filter the hot solution to remove the activated carbon and any insoluble materials. Allow the filtrate to cool slowly to induce crystallization.

-

Drying: Collect the resulting crystals by filtration and wash them with a small amount of cold solvent. Dry the purified crystals under vacuum to yield the final product.

Logical Workflow and Relationships

The synthesis of this compound is a direct and efficient process, the workflow for which is visualized below.

Caption: Synthesis workflow for this compound.

Applications and Relevance in Drug Development

While this compound is not itself an active pharmaceutical ingredient, its structural motifs—the sulfone group and the methyl group—are of significant interest to medicinal chemists and drug development professionals.

The sulfone group is a key structural component in a variety of biologically active compounds. It is generally stable metabolically and can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Aryl methyl sulfones, for instance, have been investigated as potent cyclooxygenase (COX) inhibitors for anti-inflammatory applications.[9]